N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
This compound features a thiazolidinone core (4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) substituted with a benzylidene group at the 5-position and a tetrahydrobenzothiophene-3-carboxamide moiety at the N-position. The tetrahydrobenzothiophene ring introduces partial saturation, which may enhance conformational flexibility compared to fully aromatic systems.
Properties
IUPAC Name |
N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S3/c22-17(14-11-25-15-9-5-4-8-13(14)15)20-21-18(23)16(26-19(21)24)10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H,20,22)/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKDODQRTBIGEN-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)C(=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=CS2)C(=O)NN3C(=O)/C(=C\C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolidine ring and a benzothiophene moiety, which contribute to its diverse pharmacological properties.
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. Its structure includes functional groups that are known to influence biological activity, such as the thiazolidinone and the benzothiophene rings.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of thiazolidine compounds possess significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth .
Analgesic Activity
The analgesic effects of similar compounds have been assessed using the "hot plate" method in animal models. Results indicate that certain derivatives exhibit analgesic effects superior to standard analgesics like metamizole .
Anti-inflammatory Effects
Compounds containing the thiazolidinone structure have been investigated for their anti-inflammatory properties. They are believed to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
Structure Activity Relationship (SAR)
The unique combination of structural features in this compound suggests a specific interaction with biological targets. The presence of both sulfur and carbonyl groups within the thiazolidine ring enhances its reactivity and interaction with biomolecules.
Comparative Analysis with Similar Compounds
A comparison of N-(benzothiophene) derivatives reveals distinct biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Thiazolidinedione | Contains thiazolidine ring; used in diabetes treatment | Insulin sensitizer |
| Benzothiazole derivatives | Similar sulfur-containing heterocycles | Antimicrobial and anticancer properties |
| 2-Aminothiazole | Contains thiazole; known for diverse biological activities | Antimicrobial and antifungal |
The structural uniqueness of N-(benzothiophene) derivatives positions them as promising candidates for further research in medicinal chemistry.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various thiazolidine derivatives revealed significant antibacterial activity against common pathogens. The most potent compounds were those with specific substitutions on the thiazolidine ring.
- Analgesic Studies : Research utilizing the "hot plate" method demonstrated that certain derivatives exhibited analgesic effects comparable to traditional pain relievers. This suggests potential applications in pain management therapies.
- Inflammation Modulation : In vitro studies indicated that compounds similar to N-(benzothiophene) can inhibit pro-inflammatory cytokines, suggesting their role as anti-inflammatory agents.
Comparison with Similar Compounds
Structural Variations
The target compound’s structure is compared to analogues with modifications in the thiazolidinone substituents, aromatic rings, and carboxamide groups. Key differences include:
Key Observations :
- Aromatic vs. Saturated Rings : The target compound’s tetrahydrobenzothiophene may improve solubility or alter binding kinetics compared to fully aromatic systems like benzothiazole (e.g., Compound 4a) .
- Methoxy Substitutions : Compounds with trimethoxybenzylidene (Compound 22) show higher melting points (up to 217°C), suggesting improved crystallinity due to polar groups .
Physical Properties
Melting points and spectroscopic data highlight structural influences:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
